molecular formula C11H9F2NO3 B8128838 2-[4-(Difluoromethyl)-3-methoxyphenyl]oxazol-5(4H)-one

2-[4-(Difluoromethyl)-3-methoxyphenyl]oxazol-5(4H)-one

Cat. No.: B8128838
M. Wt: 241.19 g/mol
InChI Key: UDTNEKYUVRFRQU-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethyl)-3-methoxyphenyl]oxazol-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a difluoromethyl group and a methoxy group attached to a phenyl ring, and an oxazolone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Difluoromethyl)-3-methoxyphenyl]oxazol-5(4H)-one typically involves multiple steps, starting with the preparation of the difluoromethylated phenyl compound. One common method is the reaction of 4-methoxybenzaldehyde with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. Subsequent steps may include cyclization reactions to form the oxazolone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can yield hydroxylated or other reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-[4-(Difluoromethyl)-3-methoxyphenyl]oxazol-5(4H)-one can be used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its difluoromethyl group can enhance binding affinity to biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-[4-(Difluoromethyl)-3-methoxyphenyl]oxazol-5(4H)-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 4-(Difluoromethyl)-2-fluorobenzoic acid: This compound features both difluoromethyl and fluorine substituents on a benzoic acid core.

  • 2-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one: This compound contains a difluoromethyl group and additional chloro and amino substituents.

Uniqueness: 2-[4-(Difluoromethyl)-3-methoxyphenyl]oxazol-5(4H)-one is unique due to its oxazolone ring system, which is not commonly found in other difluoromethylated compounds

Properties

IUPAC Name

2-[4-(difluoromethyl)-3-methoxyphenyl]-4H-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c1-16-8-4-6(2-3-7(8)10(12)13)11-14-5-9(15)17-11/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTNEKYUVRFRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NCC(=O)O2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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